Cas no 74117-44-5 (2-(1H-Pyrrol-2-yl)benzoic acid)
2-(1H-Pyrrol-2-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 74117-44-5
- SCHEMBL3005506
- pyrrolyl-benzoic acid
- EN300-1572723
- CBGKIYWUZLDCIC-UHFFFAOYSA-N
- 5-(o-carboxyphenyl)pyrrole
- 2-(1H-pyrrol-2-yl)benzoic acid
- 2-(1H-pyrrol-2-yl)benzoicacid
- 2-(3H-pyrrol-2-yl)benzoic acid
- G68662
- 2-(1H-Pyrrol-2-yl)benzoic acid
-
- Inchi: 1S/C11H9NO2/c13-11(14)9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H,(H,13,14)
- InChI Key: CBGKIYWUZLDCIC-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1C1=CC=CN1)=O
Computed Properties
- Exact Mass: 187.063328530g/mol
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 53.1Ų
2-(1H-Pyrrol-2-yl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1572723-0.05g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 0.05g |
$912.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-0.1g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 0.1g |
$956.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-0.25g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 0.25g |
$999.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-0.5g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 0.5g |
$1043.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-1.0g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 1g |
$1086.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-2.5g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 2.5g |
$2127.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-5.0g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 5g |
$3147.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-10.0g |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 10g |
$4667.0 | 2023-06-04 | ||
| Enamine | EN300-1572723-50mg |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 50mg |
$707.0 | 2023-09-24 | ||
| Enamine | EN300-1572723-100mg |
2-(1H-pyrrol-2-yl)benzoic acid |
74117-44-5 | 100mg |
$741.0 | 2023-09-24 |
2-(1H-Pyrrol-2-yl)benzoic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2-(1H-Pyrrol-2-yl)benzoic acid
Introduction to 2-(1H-Pyrrol-2-yl)benzoic acid (CAS No. 74117-44-5)
2-(1H-Pyrrol-2-yl)benzoic acid, identified by the Chemical Abstracts Service (CAS) number 74117-44-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic derivative has garnered considerable attention due to its structural uniqueness and potential biological activities. The compound features a benzoic acid moiety linked to a pyrrole ring, creating a molecular framework that is both pharmacologically intriguing and synthetically versatile. Such structural motifs are often explored for their ability to modulate biological pathways, making 2-(1H-Pyrrol-2-yl)benzoic acid a subject of intense interest in drug discovery programs.
The benzoic acid moiety is well-known for its role as a pharmacophore in various therapeutic agents, contributing to properties such as solubility, metabolic stability, and binding affinity. When combined with the pyrrole ring, the resulting structure introduces additional layers of complexity that can influence both the pharmacokinetic and pharmacodynamic profiles of the compound. The pyrrole ring, in particular, is a core structural component of many bioactive molecules, including natural products and synthetic drugs. Its presence in 2-(1H-Pyrrol-2-yl)benzoic acid suggests potential interactions with biological targets such as enzymes and receptors, which are critical for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 2-(1H-Pyrrol-2-yl)benzoic acid with greater precision. These studies have highlighted its potential as an inhibitor of various enzymes implicated in inflammatory and degenerative diseases. For instance, preliminary computational analyses suggest that the compound may interact with cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway. By modulating COX activity, 2-(1H-Pyrrol-2-yl)benzoic acid could potentially exhibit anti-inflammatory properties, making it a candidate for further investigation in conditions such as arthritis and other chronic inflammatory disorders.
In addition to its anti-inflammatory potential, 2-(1H-Pyrrol-2-yl)benzoic acid has shown promise in preclinical studies as a modulator of oxidative stress pathways. Reactive oxygen species (ROS) are known to contribute to cellular damage and are implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. The compound's ability to scavenge ROS or inhibit enzymes involved in ROS production has been demonstrated in vitro, suggesting its potential as an antioxidant agent. These findings align with the growing interest in developing therapeutics that target oxidative stress mechanisms.
The synthesis of 2-(1H-Pyrrol-2-yl)benzoic acid represents another area of active research. The introduction of the pyrrole ring onto the benzoic acid backbone can be achieved through various synthetic routes, including palladium-catalyzed cross-coupling reactions and cyclization methodologies. These synthetic strategies not only provide access to the desired compound but also offer opportunities for structural diversification through modifications of the pyrrole or benzoic acid moieties. Such flexibility is crucial for optimizing pharmacological properties and developing analogs with enhanced efficacy or reduced toxicity.
Current research efforts are also focused on exploring the pharmacokinetic profile of 2-(1H-Pyrrol-2-yl)benzoic acid to better understand its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). In vivo studies have begun to reveal insights into how the compound behaves within biological systems, providing valuable data for drug development. For example, preliminary findings suggest that 2-(1H-Pyrrol-2-yl)benzoic acid exhibits moderate oral bioavailability and undergoes biotransformation via pathways common to many aromatic compounds. These observations are crucial for predicting its clinical behavior and identifying potential metabolic liabilities.
The integration of high-throughput screening (HTS) technologies has further accelerated the exploration of 2-(1H-Pyrrol-2-yl)benzoic acid's biological activities. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with promising interactions. This approach has already led to several hits that warrant further investigation, including derivatives of 2-(1H-Pyrrol-2-yl)benzoic acid that exhibit enhanced binding affinity or selectivity for specific targets. Such discoveries underscore the importance of combinatorial chemistry and library screening in modern drug discovery.
The future prospects for 2-(1H-Pyrrol-2-yl)benzoic acid are promising, with ongoing studies aimed at elucidating its mechanism of action and translating preclinical findings into clinical applications. Collaborative efforts between academic researchers and pharmaceutical companies are likely to drive innovation in this area, leading to novel therapeutic strategies targeting a range of diseases. As our understanding of molecular interactions continues to evolve, compounds like 2-(1H-Pyrrol-2-yl)benzoic acid will remain at the forefront of medicinal chemistry research.
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